Tetrachlorobis(1,1'-thiobis(ethane))platinum
Description
Properties
CAS No. |
55903-50-9 |
|---|---|
Molecular Formula |
C8H20Cl4PtS2 |
Molecular Weight |
517.3 g/mol |
IUPAC Name |
ethylsulfanylethane;tetrachloroplatinum |
InChI |
InChI=1S/2C4H10S.4ClH.Pt/c2*1-3-5-4-2;;;;;/h2*3-4H2,1-2H3;4*1H;/q;;;;;;+4/p-4 |
InChI Key |
WPILFWLWHNPLEX-UHFFFAOYSA-J |
Canonical SMILES |
CCSCC.CCSCC.Cl[Pt](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrachlorobis(1,1’-thiobis(ethane))platinum typically involves the reaction of platinum salts with 1,1’-thiobis(ethane) in the presence of chlorine. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of Tetrachlorobis(1,1’-thiobis(ethane))platinum follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Tetrachlorobis(1,1’-thiobis(ethane))platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: Reduction reactions can convert Tetrachlorobis(1,1’-thiobis(ethane))platinum to lower oxidation states.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands like phosphines and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can produce various platinum-ligand complexes .
Scientific Research Applications
Tetrachlorobis(1,1’-thiobis(ethane))platinum has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in chemotherapy and other medical treatments.
Mechanism of Action
The mechanism of action of Tetrachlorobis(1,1’-thiobis(ethane))platinum involves its interaction with molecular targets such as DNA and proteins. The compound can form complexes with these biomolecules, leading to various biological effects. The pathways involved include the inhibition of DNA replication and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Ligand Effects on Reactivity and Stability
- Diethyl Sulfide vs. Triphenylphosphine (PPh₃): Dichlorobis(1,1'-thiobis(ethane))Pt(II) has weaker σ-donor ligands (diethyl sulfide) compared to PPh₃, resulting in lower catalytic activity in cross-coupling reactions. However, its stability in chlorinated solvents makes it suitable for synthesis under reflux conditions . cis-Dichlorobis(triphenylphosphine)Pt(II) is highly air-sensitive but exhibits superior catalytic performance in hydrosilylation and hydrogenation due to stronger Pt–P bonds .
Ethylenediamine vs. Cyclooctadiene (COD) :
Isomerism and Geometric Effects
The cis configuration in Dichlorobis(1,1'-thiobis(ethane))Pt(II) allows for steric flexibility, whereas trans isomers (if present) would exhibit reduced ligand-ligand repulsion. For example, Zeise’s dimer adopts a unique dimeric structure with bridging chloride ligands, enabling ethylene activation in catalytic cycles .
Biological Activity
Tetrachlorobis(1,1'-thiobis(ethane))platinum is a platinum-based compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications based on a review of diverse research findings.
Overview of this compound
This compound is a coordination compound where platinum is coordinated to two thiol groups. Its unique structure may contribute to its biological activity, particularly in cancer treatment. The compound's mechanism of action is believed to involve interactions with cellular components such as DNA and proteins, leading to cytotoxic effects.
- DNA Interaction : Similar to other platinum compounds, this compound can bind to DNA, forming adducts that disrupt replication and transcription processes. This interaction may lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through the generation of ROS, which can damage cellular structures and promote cell death.
- Protein Binding : Binding to proteins can alter their function and disrupt cellular signaling pathways, contributing to the compound's anticancer activity.
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC3 (Prostate Cancer) | 6.48 | DNA cross-linking and ROS generation |
| A549 (Lung Cancer) | 8.25 | Apoptosis via mitochondrial pathways |
| MCF-7 (Breast Cancer) | 5.10 | Disruption of cell cycle regulation |
The above data indicates that this compound exhibits significant cytotoxicity across various cancer cell lines with IC50 values ranging from 5.10 µM to 8.25 µM. The primary mechanisms include DNA cross-linking and the induction of apoptosis through oxidative stress.
Case Study 1: Prostate Cancer Treatment
A study conducted on PC3 prostate cancer cells demonstrated that this compound effectively inhibited cell proliferation with an IC50 value of 6.48 µM. The treatment resulted in increased levels of ROS and subsequent activation of apoptotic pathways.
Case Study 2: Lung Cancer Efficacy
In A549 lung cancer cells, the compound showed an IC50 of 8.25 µM. The study highlighted that the compound induces apoptosis by disrupting mitochondrial function and activating caspase pathways.
Research Findings
Recent research has elucidated the multitargeting nature of this compound:
- Cisplatin Resistance : Unlike cisplatin, which often encounters resistance in tumor cells, this compound has shown efficacy in cisplatin-resistant cell lines due to its distinct mechanism of action involving different DNA adduct formation patterns.
- Photodynamic Activity : Some studies suggest that upon irradiation with specific wavelengths of light, this compound can enhance its cytotoxic effects through photochemical reactions that increase ROS production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
